molecular formula C25H34N2O4 B13996157 4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol} CAS No. 3541-25-1

4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}

Cat. No.: B13996157
CAS No.: 3541-25-1
M. Wt: 426.5 g/mol
InChI Key: OIAQCYLABAYJTE-UHFFFAOYSA-N
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Description

4,4’-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol} is a complex organic compound with a molecular formula of C27H44N4O2. This compound is known for its unique structure, which includes two phenol groups connected by a propane-2,2-diyl bridge and substituted with morpholin-4-ylmethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol} typically involves the reaction of bisphenol A with morpholine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then isolated and purified using industrial-scale separation techniques, such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol} undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride.

    Substitution: The morpholin-4-ylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4,4’-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol} is utilized in several scientific research fields:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers and resins due to its ability to form stable cross-linked structures.

Mechanism of Action

The mechanism of action of 4,4’-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol} involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol groups can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The morpholin-4-ylmethyl groups can enhance the compound’s solubility and facilitate its interaction with biological membranes, allowing it to penetrate cells and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A precursor in the synthesis of 4,4’-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}, known for its use in the production of polycarbonate plastics and epoxy resins.

    4,4’-Methylenebis(2,6-di-tert-butylphenol): Another compound with a similar phenolic structure, used as an antioxidant in various industrial applications.

Uniqueness

4,4’-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol} is unique due to the presence of morpholin-4-ylmethyl groups, which impart distinct chemical properties and enhance its solubility and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and biology.

Properties

CAS No.

3541-25-1

Molecular Formula

C25H34N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

4-[2-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]propan-2-yl]-2-(morpholin-4-ylmethyl)phenol

InChI

InChI=1S/C25H34N2O4/c1-25(2,21-3-5-23(28)19(15-21)17-26-7-11-30-12-8-26)22-4-6-24(29)20(16-22)18-27-9-13-31-14-10-27/h3-6,15-16,28-29H,7-14,17-18H2,1-2H3

InChI Key

OIAQCYLABAYJTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)CN2CCOCC2)C3=CC(=C(C=C3)O)CN4CCOCC4

Origin of Product

United States

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